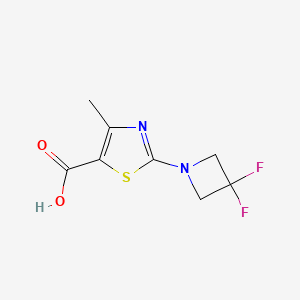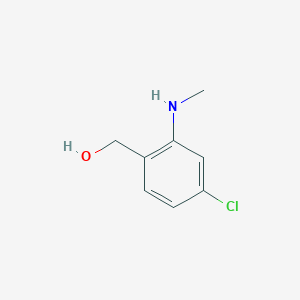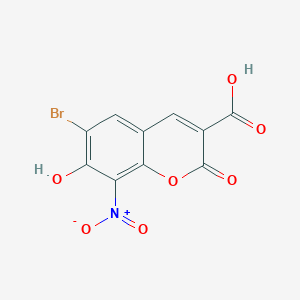
6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is known for its diverse biological and chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with bromine and nitric acid under controlled conditions . The reaction is carried out in a solvent such as acetone, with anhydrous potassium carbonate as a base, at a temperature of around 50°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like sodium azide and various alkyl halides are employed.
Major Products Formed: The major products formed from these reactions include various substituted coumarins, amino derivatives, and other functionalized compounds .
Aplicaciones Científicas De Investigación
6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as anti-inflammatory and antiviral agents.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. Specific pathways and targets include DNA gyrase inhibition and disruption of microbial cell walls .
Comparación Con Compuestos Similares
- 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester
- 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid
Comparison: Compared to these similar compounds, 6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable for specific applications in medicinal chemistry and industrial processes .
Propiedades
Fórmula molecular |
C10H4BrNO7 |
|---|---|
Peso molecular |
330.04 g/mol |
Nombre IUPAC |
6-bromo-7-hydroxy-8-nitro-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H4BrNO7/c11-5-2-3-1-4(9(14)15)10(16)19-8(3)6(7(5)13)12(17)18/h1-2,13H,(H,14,15) |
Clave InChI |
VCAAZFYHZJSTTA-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


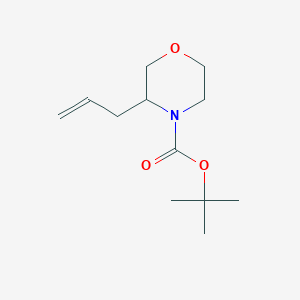
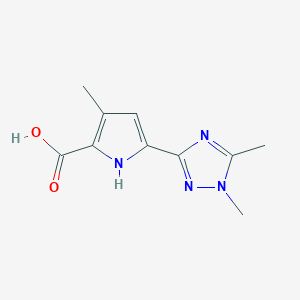

![7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13032738.png)

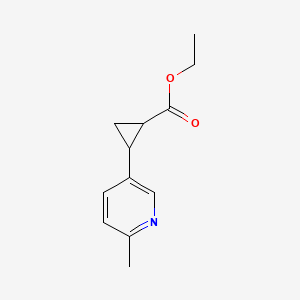

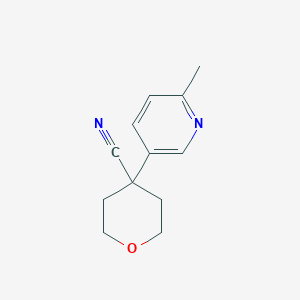
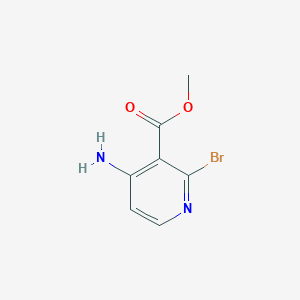
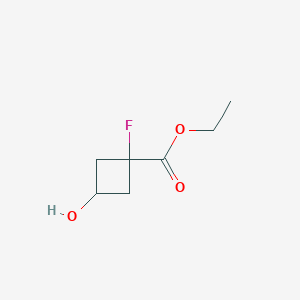
![6'-Chlorospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B13032765.png)
